molecular formula C24H20BF4NaO2 B6343378 Sodium tetrakis(4-fluorophenyl)borate dihydrate CAS No. 207683-22-5

Sodium tetrakis(4-fluorophenyl)borate dihydrate

Cat. No.: B6343378
CAS No.: 207683-22-5
M. Wt: 450.2 g/mol
InChI Key: MSDGDEJOIBMWJD-UHFFFAOYSA-N
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Description

Sodium tetrakis(4-fluorophenyl)borate dihydrate is a sodium salt derivative of tetraphenylborate (TPB). It is commonly used as an anionic additive in various chemical applications. The compound has the molecular formula (FC6H4)4BNa·2H2O and a molecular weight of 450.21 g/mol .

Mechanism of Action

Target of Action

Sodium tetrakis(4-fluorophenyl)borate dihydrate primarily targets nonionic surfactants . These are substances that lower the surface tension between two liquids or between a liquid and a solid. They play a crucial role in many industrial processes and consumer products, including detergents, emulsifiers, and dispersants .

Mode of Action

This compound interacts with its targets through a process known as two-phase titration . In this method, the compound is used as a reagent to measure the concentration of nonionic surfactants in the presence of anionic surfactants . The interaction results in the formation of a separate phase, which can be measured to determine the concentration of the nonionic surfactant .

Biochemical Pathways

It’s known that the compound plays a role in thepotentiometric measurement of ammonia and blood urea nitrogen (BUN) sensors . This suggests that it may influence pathways related to nitrogen metabolism.

Pharmacokinetics

Given its use as a reagent in laboratory settings, it’s likely that its bioavailability and pharmacokinetics are primarily determined by the conditions of the experiment, including the ph, temperature, and concentration of the solution .

Result of Action

The primary result of this compound’s action is the quantification of nonionic surfactants in a given sample . This allows for the accurate measurement of these substances in various industrial and laboratory contexts .

Action Environment

The action, efficacy, and stability of this compound are influenced by several environmental factors. These include the presence of other surfactants , the pH of the solution , and the temperature at which the reaction takes place . It’s also worth noting that the compound is hygroscopic , meaning it readily absorbs moisture from the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium tetrakis(4-fluorophenyl)borate dihydrate can be synthesized through the reaction of sodium tetraphenylborate with fluorobenzene under specific conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst to facilitate the substitution of hydrogen atoms with fluorine atoms on the phenyl rings .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in controlled environments to ensure high purity and yield. The process may include steps such as crystallization and purification to obtain the final product in its dihydrate form .

Chemical Reactions Analysis

Types of Reactions

Sodium tetrakis(4-fluorophenyl)borate dihydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions with solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated organic compounds, while complexation reactions result in metal-borate complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium tetrakis(4-fluorophenyl)borate dihydrate is unique due to the presence of fluorine atoms on the phenyl rings, which enhances its chemical stability and reactivity. This makes it particularly useful in applications requiring high selectivity and sensitivity, such as in sensor technology and analytical chemistry .

Properties

IUPAC Name

sodium;tetrakis(4-fluorophenyl)boranuide;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BF4.Na.2H2O/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;;;/h1-16H;;2*1H2/q-1;+1;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDGDEJOIBMWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.O.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BF4NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207683-22-5
Record name Na-tetrakis(4-fluorophenyl)borate, 2H2O
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